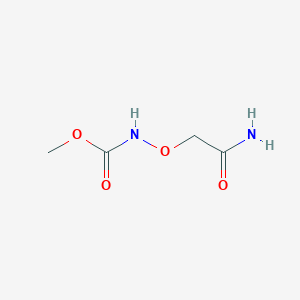

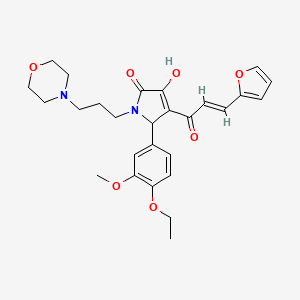

![molecular formula C18H18N2O2S B2913592 3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole CAS No. 321574-38-3](/img/structure/B2913592.png)

3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole” is a complex organic compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . The compound is unsymmetrical .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .Molecular Structure Analysis

The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions as they have 6π delocalized electrons, which can form pseudo-aromatic system in the rings .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

Research has focused on the synthesis and evaluation of novel pyrazolopyrimidines and pyrazole derivatives, incorporating phenylsulfonyl groups and exploring their chemical properties. For instance, a study by Alsaedi et al. (2019) reported the synthesis of a new series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety. These compounds were synthesized via one-pot reactions and showed varying degrees of antimicrobial activity, highlighting the influence of sulfone groups on biological efficacy Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019.

Antimicrobial Activities

Another study by Kendre et al. (2013) synthesized 1H-pyrazole derivatives bearing an aryl sulfonate moiety, demonstrating some of these compounds' anti-inflammatory and antimicrobial properties B. V. Kendre, M. G. Landge, W. Jadhav, S. Bhusare, 2013.

Molecular and Structural Analysis

Katritzky and Maine (1964) explored the tautomerism of heteroaromatic compounds with five-membered rings, including derivatives of 1H-pyrazole, revealing insights into their molecular structures in different media A. Katritzky, F. Maine, 1964.

Electronic and Photophysical Properties

Research by Cornago et al. (2009) on the annular tautomerism of NH-pyrazoles, including derivatives similar to 3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole, provided insights into their structures and tautomerism in solution and the solid state P. Cornago, P. Cabildo, R. Claramunt, L. Bouissane, E. Pinilla, M. Torres, J. Elguero, 2009.

Nucleophilic Substitution Reactions

A study by Vatsadze et al. (2012) focused on the reactivity of 3,5-dinitro-4-(phenylsulfonyl)pyrazole and its derivatives in nucleophilic substitution reactions, showcasing the compound's versatility in organic synthesis I. A. Vatsadze, I. L. Dalinger, T. K. Shkineva, G. P. Popova, S. Shevelev, 2012.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of the compound “3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole” are currently unknown. This compound is a derivative of pyrazole, which is known to interact with various biological targets . .

Mode of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer effects

Biochemical Pathways

Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may also have significant biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Eigenschaften

IUPAC Name |

4-(benzenesulfonylmethyl)-3,5-dimethyl-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-14-18(13-23(21,22)17-11-7-4-8-12-17)15(2)20(19-14)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTICWQSIYOBRSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

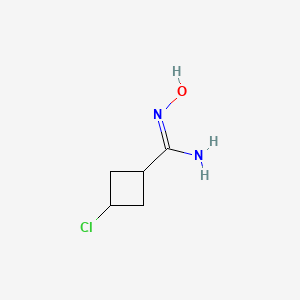

![N-(4-bromo-2-methylphenyl)-2-[1-(5,6-dichloropyridin-3-yl)-N-methylformamido]acetamide](/img/structure/B2913509.png)

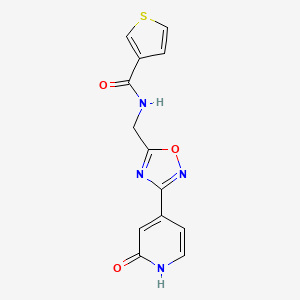

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2913515.png)

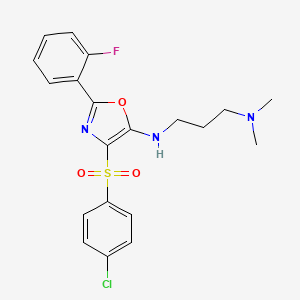

![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-phenylphenyl)ethanone](/img/structure/B2913520.png)

![3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B2913522.png)

![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2913524.png)

![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2913527.png)

![ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B2913532.png)